molecular formula C10H21NO3SSi B1347008 Triethoxy(3-thiocyanatopropyl)silane CAS No. 34708-08-2

Triethoxy(3-thiocyanatopropyl)silane

Cat. No.: B1347008
CAS No.: 34708-08-2
M. Wt: 263.43 g/mol
InChI Key: HKMVWLQFAYGKSI-UHFFFAOYSA-N
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Description

Contextualization of Silane (B1218182) Coupling Agents in Interfacial Science

Silane coupling agents are a class of organosilicon compounds that are pivotal in materials science for their ability to form durable bonds between organic and inorganic materials. gelest.com These materials are often incompatible due to differences in their surface chemistry and energy. Silane coupling agents act as molecular bridges at the interface, fundamentally altering the interaction between the two phases and leading to composite materials with enhanced properties. hengdasilane.comspast.org

The general chemical structure of an organofunctional silane is typically represented as Y-R-Si-X₃. sunfar-silicone.com

X represents a hydrolyzable group, commonly an alkoxy group (e.g., methoxy (B1213986), ethoxy), which is reactive towards inorganic surfaces. spast.orgsunfar-silicone.com The process begins with the hydrolysis of these alkoxy groups in the presence of water to form reactive silanol (B1196071) groups (Si-OH). gelest.comnbinno.com These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica (B1680970), or metal oxides, forming stable, covalent metallo-siloxane bonds (e.g., Si-O-Metal). russoindustrial.ru

Y is an organofunctional group that is tailored to be compatible and reactive with a specific organic polymer matrix (e.g., epoxy, amino, vinyl, or in the case of the subject compound, thiocyanate). spast.orgsunfar-silicone.com

R is a stable alkyl linkage group that connects the silicon atom to the organofunctional group. sunfar-silicone.com

This dual reactivity allows silane coupling agents to create a strong, stable interfacial layer that effectively transfers stress from the flexible polymer matrix to the rigid inorganic filler. hengdasilane.comacs.org The result is a significant improvement in the composite's mechanical properties, such as strength and durability, as well as enhanced resistance to moisture and other environmental factors. russoindustrial.ru The chemical bond theory, which posits that the coupling agent forms covalent bonds with both the inorganic and organic phases, is widely considered the most successful explanation for their mechanism of action. hengdasilane.com

The Role of Triethoxy(3-thiocyanatopropyl)silane in Chemical Functionalization and Material Integration

This compound, with the chemical formula C₁₀H₂₁NO₃SSi, is a specialized coupling agent distinguished by its thiocyanate (B1210189) (-SCN) functional group. cymitquimica.comuni.lu This particular functionality makes it highly effective in specific material systems, most notably in rubber composites reinforced with inorganic fillers like silica. nbinno.com

The functionality of this compound follows the general mechanism of silane coupling agents. The three ethoxy groups attached to the silicon atom are hydrolyzable, reacting with moisture to form silanols. nbinno.com These silanols readily bond with the hydroxyl groups on the surface of siliceous fillers, effectively grafting the silane molecule onto the filler surface. nbinno.comcymitquimica.com

The key to its specific performance lies in the thiocyanate functional group at the other end of the molecule. This sulfur-containing moiety is capable of interacting with the polymer chains of unsaturated elastomers, such as natural rubber (NR) or styrene-butadiene rubber (SBR). nbinno.com During the vulcanization process, the thiocyanate group can participate in reactions that form strong covalent links between the filler and the rubber matrix. nbinno.com

The integration of this compound into composite materials, especially rubber, leads to several critical performance enhancements:

Improved Mechanical Properties : It significantly boosts key physical properties, including tensile strength, tear strength, and abrasion resistance, leading to more durable and long-lasting products. nbinno.com

Enhanced Filler Dispersion : By modifying the surface of the inorganic filler, the silane improves its compatibility with the non-polar rubber matrix. This facilitates better dispersion of the filler particles, preventing their agglomeration and ensuring a more uniform material structure. nbinno.com

Better Processability : The improved dispersion and interfacial interaction can lead to a reduction in the compound's viscosity, which makes processing steps like mixing, extrusion, and molding more efficient. nbinno.com

Beyond rubber, this silane is also utilized in coatings, adhesives, and sealants to promote adhesion and improve durability. cymitquimica.commyskinrecipes.com The thiocyanate group can also serve as a site for further chemical modifications, making it a versatile component in the preparation of functionalized surfaces for various advanced applications. myskinrecipes.com

Physico-chemical Properties of this compound
PropertyValue
CAS Number34708-08-2
Molecular FormulaC₁₀H₂₁NO₃SSi
Molecular Weight263.43 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point95 °C @ 0.1 Torr
Density1.030 g/cm³

Data sourced from multiple references. cymitquimica.comuni.lumyskinrecipes.comcas.org

Historical Development and Evolution of Research on Thiocyanate-Functionalized Silanes

The scientific journey of organofunctional silanes began in the 1940s with their development for fiberglass-reinforced composites. russoindustrial.ru Researchers discovered that these compounds could dramatically improve the strength and water resistance of composites by preventing the loss of adhesion between the glass fibers and the polymer resin. russoindustrial.ru This foundational work opened the door to decades of research into molecules with different organofunctional groups, each designed to optimize interactions with specific polymer systems. siltech.com

The development of sulfur-functional silanes represents a significant branch of this evolution, driven largely by the needs of the rubber industry and the advent of silica as a reinforcing filler for tires. researchgate.net To achieve the full reinforcement potential of silica in rubber, a bifunctional silane is required to couple the polar silica surface to the non-polar rubber matrix. researchgate.net Sulfur-functional silanes became the preferred choice because they can participate directly in the sulfur vulcanization process, the most common method for crosslinking rubber. researchgate.net

Within this context, thiocyanate-functionalized silanes emerged as a specialized class of sulfur-containing coupling agents. While polysulfide silanes like bis[3-(triethoxysilyl)propyl] tetrasulfide (TESPT) became widely used, research continued to explore other sulfur-containing functional groups to fine-tune performance, processing characteristics, and reaction kinetics. researchgate.netresearchgate.net The thiocyanate group offered a different reactive profile compared to mercapto or polysulfide groups, providing formulators with another tool to control the filler-polymer interface. ecopowerchem.com The ongoing evolution of silane technology reflects a trend towards creating more complex and specialized molecules to meet the demands of high-performance materials in various industries, from automotive to electronics. siltech.comcoatingsworld.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-triethoxysilylpropyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H21NO3SSi/c1-4-12-16(13-5-2,14-6-3)9-7-8-15-10-11/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMVWLQFAYGKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCSC#N)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044659
Record name 3-(Triethoxysilyl)propyl thiocyanate
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Molecular Weight

263.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Thiocyanic acid, 3-(triethoxysilyl)propyl ester
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CAS No.

34708-08-2
Record name (3-Thiocyanatopropyl)triethoxysilane
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Record name 3-(Triethoxysilyl)propyl thiocyanate
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Record name Thiocyanic acid, 3-(triethoxysilyl)propyl ester
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Record name 3-(Triethoxysilyl)propyl thiocyanate
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Record name Triethoxy(3-thiocyanatopropyl)silane
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Record name 3-(TRIETHOXYSILYL)PROPYL THIOCYANATE
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Reaction Mechanisms and Chemical Interactions of Triethoxy 3 Thiocyanatopropyl Silane

Hydrolysis and Condensation Reactions of the Triethoxysilane (B36694) Moiety

The foundational chemistry of all alkoxysilane coupling agents, including Triethoxy(3-thiocyanatopropyl)silane, begins with the hydrolysis of the alkoxy groups, followed by a condensation reaction. gelest.com In an aqueous environment, the three ethoxy groups on the silicon atom are hydrolyzed to form reactive silanol (B1196071) (Si-OH) groups and ethanol (B145695) as a byproduct. hengdasilane.com These silanol intermediates are pivotal, as they can then react with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) or metalloxane (Si-O-M) bonds. dow.comcsic.es

The rate of hydrolysis of the triethoxysilane moiety is highly dependent on the pH of the solution and the presence of catalysts. gelest.com Both acid and base catalysis significantly accelerate the reaction compared to the slow kinetics observed under neutral conditions. gelest.comgoogle.com

Under acidic conditions (typically pH 3-4.5), the hydrolysis reaction is rapid. google.com The mechanism involves the protonation of the oxygen atom in the ethoxy group, making it a better leaving group. gelest.com Acid catalysis tends to favor the hydrolysis reaction over the subsequent condensation reaction, leading to a higher concentration of silanol intermediates. researchgate.net

Conversely, in basic solutions, the hydrolysis mechanism proceeds via nucleophilic attack on the silicon atom by a hydroxide (B78521) ion. While hydrolysis still occurs, the rate of condensation is significantly promoted under basic conditions. gelest.com This often leads to faster gelation as the silanols, once formed, rapidly oligomerize. gelest.com The slowest hydrolysis rate is typically observed around a neutral pH of 7. researchgate.net

ConditionEffect on Hydrolysis RateEffect on Condensation RateResulting Network Structure
Acidic (pH < 7)HighSlowedPrimarily linear, weakly branched oligomers
Neutral (pH ≈ 7)Very LowSlowMinimal reaction
Basic (pH > 7)Moderate to HighHighHighly branched, cross-linked networks; rapid gelation

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation. gelest.com This process involves the reaction of two silanol groups to form a siloxane bond (Si-O-Si) and a water molecule, or the reaction of a silanol group with an unhydrolyzed ethoxy group to form a siloxane bond and an ethanol molecule. csic.es

This step-wise condensation leads to the formation of siloxane oligomers. powerchemical.net The structure of these oligomers is heavily influenced by the reaction conditions. As noted, acidic conditions tend to produce more linear or randomly branched polymer-like networks, while basic conditions favor the formation of more compact, highly cross-linked, and particle-like structures. gelest.com The continued condensation of these oligomers both in solution and on a substrate surface ultimately leads to the formation of a durable, three-dimensional polysiloxane network. nih.gov

Surface Adsorption and Grafting Mechanisms on Diverse Substrates

The primary application of this compound is to act as a molecular bridge between inorganic substrates (like glass, metals, and silica) and organic polymers. dow.com This is achieved through the adsorption and subsequent grafting of the silane (B1218182) onto the substrate surface. The process relies on the presence of hydroxyl (-OH) groups on the inorganic surface, which serve as reactive sites for bonding. gelest.com

The interaction between the hydrolyzed silane and the substrate surface is a two-stage process. Initially, the silanol groups of the silane form hydrogen bonds with the hydroxyl groups present on the surface of the inorganic material. nih.gov This initial physisorption helps to orient the silane molecules at the interface.

During a subsequent drying or curing step, often involving heat, a condensation reaction occurs between the silanol groups of the silane and the hydroxyl groups of the substrate. gelest.com This reaction eliminates water and forms highly stable, covalent metalloxane bonds (e.g., Si-O-Fe, Si-O-Al, Si-O-Si on silica (B1680970) surfaces). dow.comresearchgate.net It is these covalent linkages that provide the durable adhesion characteristic of silane coupling agents. aip.orgresearchgate.net While a single silane molecule can attach to the surface, it also cross-links with adjacent silane molecules, forming a robust, interpenetrating network at the interface that is covalently bound to the substrate. nih.gov

The effectiveness of this compound as an adhesion promoter is governed by several interconnected factors that influence the formation of a dense and stable interfacial layer.

Substrate Surface: The concentration and accessibility of surface hydroxyl groups are critical. Surfaces rich in hydroxyls, such as silica and aluminum, generally form strong bonds with silanes. gelest.comgelest.com

Silane Concentration and Water Content: The concentration of the silane solution and the amount of available water affect the competition between hydrolysis and condensation. researchgate.net Sufficient water is needed for hydrolysis, but excess water can promote self-condensation in the solution, leading to the formation of large oligomers that may have poor adhesion. researchgate.net

pH of the Solution: As discussed, pH controls the relative rates of hydrolysis and condensation, which in turn dictates the structure of the silane oligomers and their availability to bond with the surface. bohrium.com

Curing Conditions: Temperature and time are crucial for converting the initial hydrogen bonds at the interface into permanent covalent bonds and for cross-linking the siloxane network. dow.com

FactorMechanism of InfluenceImpact on Adhesion
Substrate Hydroxyl Group DensityProvides reactive sites for covalent bond formation. gelest.comHigher density generally leads to stronger adhesion. gelest.com
pH of Silane SolutionControls the kinetics of hydrolysis and condensation, affecting silanol availability and oligomer structure. bohrium.comOptimal pH (often mildly acidic) balances hydrolysis and surface reaction for maximum bonding. researchgate.net
Water ConcentrationNecessary for hydrolysis of ethoxy groups to reactive silanols. researchgate.netToo little water leads to incomplete hydrolysis; too much can cause excessive self-condensation in solution. researchgate.net
Curing Temperature and TimeDrives the condensation reaction between silanols and surface hydroxyls, forming covalent bonds. dow.comProper curing is essential for converting temporary hydrogen bonds to durable covalent bonds.

Reactivity of the Thiocyanate (B1210189) Functional Group in Organic Reactions

The thiocyanate (-SCN) group is a versatile functional group known as a pseudohalide, capable of participating in a variety of organic reactions. wikipedia.orgnih.gov This reactivity allows for further functionalization of surfaces treated with this compound.

Organic thiocyanates are valued as synthetic intermediates because they can be readily transformed into other important sulfur-containing functional groups. researchgate.netrsc.org One of the most common reactions is isomerization to the more thermodynamically stable isothiocyanate (-NCS), a transformation that can be catalyzed by heat or excess thiocyanate ions. wikipedia.orgresearchgate.net Other significant reactions include hydrolysis to thiocarbamates (known as the Riemschneider thiocarbamate synthesis) and reduction to yield thioates and cyanide. wikipedia.org

Reaction TypeReagents/ConditionsProduct(s)
IsomerizationHeat, excess SCN⁻Isothiocyanate (R-NCS) wikipedia.org
HydrolysisAcidic or basic conditionsThiocarbamate wikipedia.org
ReductionElectrochemical methodsThioate and Cyanide wikipedia.org
Nucleophilic SubstitutionReaction with various nucleophilesSulfides, Thioethers, etc. researchgate.net

Conversion to Other Sulfur-Containing Functionalities

The thiocyanate (-SCN) group of this compound is a versatile precursor that can be chemically transformed into other valuable sulfur-containing functionalities, notably mercaptans (thiols). This conversion significantly broadens the application scope of the silane, particularly in polymer systems where a thiol group is required for specific crosslinking or modification reactions.

The most significant conversion is the reduction of the thiocyanate group to a mercapto group (-SH), transforming this compound into 3-Mercaptopropyltriethoxysilane. This transformation is critical as mercaptosilanes are widely used as coupling agents in sulfur-cured elastomers and as adhesion promoters for noble metals. The conversion can be achieved through reductive cleavage of the sulfur-cyanide (S-CN) bond. While specific literature detailing the reduction of this compound is not abundant, the synthesis of mercaptosilanes from related precursors provides insight into plausible reaction pathways. For instance, 3-mercaptopropyltrimethoxysilane can be synthesized by reacting 3-chloropropyltrimethoxysilane (B1208415) with sodium hydrosulfide (B80085) (NaSH). prepchem.comgoogle.com This suggests a similar nucleophilic substitution approach could be employed, or a reduction of the thiocyanate group.

A common laboratory and industrial method to synthesize mercaptans from alkyl halides involves the use of thiourea (B124793) to form an isothiouronium salt, followed by hydrolysis. A similar pathway starting from 3-chloropropyltriethoxysilane is a primary route for producing the corresponding mercaptosilane. researchgate.net This highlights the industrial importance of accessing the mercapto functionality. The conversion of the thiocyanate can also occur in situ during rubber compounding processes, where the reactive environment can facilitate its transformation into a more reactive thiol or polysulfidic species that can readily participate in vulcanization.

The cleavage of C-S and S-CN bonds through electrochemical reduction has also been studied for related organic thiocyanates, indicating that the bond is susceptible to cleavage under specific reductive conditions. researchgate.net This suggests that chemical reducing agents could also facilitate this transformation.

Role in Crosslinking and Polymerization Initiations

This compound plays a multifaceted role in the formation of crosslinked polymer networks. Its action is primarily based on two distinct mechanisms: the formation of a stable siloxane network on inorganic surfaces and the participation of the thiocyanate group in the polymer matrix during curing, such as in sulfur vulcanization.

Crosslinking Mechanisms:

The primary crosslinking function of this compound begins with the hydrolysis of its three ethoxy groups in the presence of moisture. This reaction produces highly reactive silanol groups (Si-OH) and ethanol as a byproduct. These silanol groups can then undergo condensation in two ways:

Homo-condensation: Silanol groups can condense with each other to form a crosslinked polysiloxane network (Si-O-Si).

Hetero-condensation: Silanol groups can condense with hydroxyl groups present on the surface of inorganic fillers like silica, forming stable covalent siloxane bonds between the silane and the filler.

This process results in a durable polysiloxane layer chemically bonded to the filler surface, effectively modifying the filler's surface chemistry from hydrophilic to hydrophobic and organophilic. bohrium.com

The propyl-thiocyanate "tail" of the grafted silane extends into the organic polymer matrix. During the vulcanization of elastomers like natural rubber (NR) or styrene-butadiene rubber (SBR), the sulfur-containing thiocyanate group becomes reactive. It participates in the complex series of reactions involving sulfur and accelerators, leading to the formation of polysulfidic crosslinks between adjacent polymer chains. wikipedia.orgnih.gov This dual action of bonding to the filler and crosslinking the polymer chains is the essence of its function as a coupling agent, significantly improving the reinforcement of the filler and thereby enhancing the mechanical properties of the composite material. researchgate.net

The presence of silane coupling agents like this compound can have a marked effect on the cure characteristics of rubber compounds. Generally, they can alter the scorch time (the premature initiation of vulcanization) and the optimum cure time.

Table 1: Effect of Silane Coupling Agents on Cure Characteristics of Silica-Filled Natural Rubber This table presents illustrative data based on typical findings in rubber compounding. Actual values can vary based on the specific formulation.

Compounding Agent Scorch Time (ts2, min) Optimum Cure Time (t90, min) Cure Rate Index (CRI)
No Silane 2.5 15.0 8.0
This compound 3.0 12.5 10.5

Polymerization Initiation:

The role of this compound in the initiation of polymerization is less established. While some organosilanes can act as co-initiators in certain radical polymerization systems, there is no direct evidence to suggest that the thiocyanate group in this molecule acts as a conventional thermal or photoinitiator. google.com Thiols, which can be derived from this compound, are well-known chain transfer agents in radical polymerization. rsc.org A chain transfer agent can regulate the molecular weight of the polymer but is not an initiator itself. If the thiocyanate group were to cleave homolytically to form radicals, it could potentially initiate polymerization, but this is not a commonly reported mechanism for this class of compounds. Therefore, its primary role is firmly established in crosslinking via coupling and vulcanization reactions rather than in initiating polymerization.

Table 2: Illustrative Grafting Density of Silanes on Silica Surface This table contains representative data to illustrate how grafting density can be quantified. The values are not specific to this compound but are typical for organosilanes.

Silane Type Silane Concentration (mol%) Grafting Density (Ns /nm²) Surface Coverage (%)
Trimethoxy(propyl)silane 0.5 0.79 25.20
Trimethoxy(propyl)silane 1.0 0.94 30.22
Trimethoxy(propyl)silane 2.0 1.15 36.74
Trimethoxy(propyl)silane 3.0 1.26 40.16
Trimethoxy(propyl)silane 4.0 1.51 48.31

Data adapted from studies on related organosilanes to demonstrate typical measurement outcomes. nsf.gov

Advanced Materials Science Applications of Triethoxy 3 Thiocyanatopropyl Silane

Engineering of Polymer Composites and Nanocomposites

Triethoxy(3-thiocyanatopropyl)silane plays a pivotal role in the development of high-performance polymer composites and nanocomposites by improving the interaction between the polymer matrix and inorganic reinforcements.

Interfacial Reinforcement in Fiber-Reinforced Polymer Composites

Research has demonstrated the effectiveness of this silane (B1218182) in improving the mechanical properties of rubber composites. For instance, a study comparing the reinforcing efficiency of different silane coupling agents in a silica-filled natural rubber composite highlighted the benefits of using 3-thiocyanatopropyl triethoxy silane (Si-264). The addition of Si-264 was found to improve the processability of the rubber compound and enhance the mechanical properties of the vulcanized rubber.

PropertyNatural Rubber with Si-69 (1.5 phr)Natural Rubber with Si-264 (3.0 phr)
Mooney Viscosity (ML(1+4) at 100°C) Lower than controlSignificantly lower than control and Si-69
Tensile Strength (MPa) IncreasedFurther increased
Tear Strength (N/mm) ImprovedFurther improved

This table presents a summary of comparative data on the effects of different silane coupling agents on the properties of natural rubber composites.

The data indicates that while both silanes improve the properties of the natural rubber composite compared to an untreated version, Si-264 imparts a greater degree of reinforcement, attributed to better rubber-filler interaction and improved filler dispersion.

Compatibilization of Polymer Blends and Hybrid Systems

The blending of two or more polymers is a common strategy to create materials with tailored properties. However, many polymers are immiscible, leading to poor interfacial adhesion and, consequently, inferior mechanical properties. This compound can act as a compatibilizer in such systems. By selectively migrating to the interface between the two polymer phases, it can reduce interfacial tension and promote adhesion. The silane's ability to interact with different polymer functionalities allows it to effectively "stitch" the two phases together, resulting in a more stable and robust blend. While specific research focusing solely on this compound for this application is limited, the general principles of silane coupling agents suggest its potential in compatibilizing blends containing polymers with which its functional groups can interact.

Dispersion and Functionalization of Nanoparticles in Polymer Matrices

The performance of polymer nanocomposites is highly dependent on the uniform dispersion of nanoparticles within the polymer matrix. Nanoparticles, due to their high surface energy, tend to agglomerate, which can be detrimental to the composite's properties. This compound is used to functionalize the surface of nanoparticles, such as silica (B1680970), to improve their dispersion and interaction with the polymer matrix.

The silane molecules form a layer on the nanoparticle surface, with the silanol (B1196071) groups bonding to the particle and the thiocyanate (B1210189) groups extending outwards. This surface modification reduces the inter-particle attractions, preventing agglomeration, and enhances the compatibility of the nanoparticles with the surrounding polymer. Research has shown that the use of 3-thiocyanatopropyl triethoxy silane (referred to as Si-264 in some studies) can improve the reinforcing efficiency of silica fillers in rubber compounds. This improvement is attributed to a combination of better rubber-filler interaction and enhanced filler dispersion.

Surface Modification for Enhanced Performance in Coatings and Films

This compound is also extensively used to modify the surfaces of substrates to improve the performance of coatings and films.

Adhesion Promotion for Protective Coatings

Adhesion is a critical property for protective coatings, as it determines their durability and effectiveness. This compound acts as an excellent adhesion promoter by forming a chemical bridge between the substrate and the coating. dtic.mil When applied to a substrate, such as metal or glass, the silane's ethoxy groups hydrolyze and form covalent bonds with the substrate's surface. The thiocyanate end of the molecule then interacts with the polymer resin of the coating, creating a strong and durable bond. This enhanced adhesion improves the coating's resistance to delamination, moisture, and other environmental factors.

Development of Anti-Corrosion and Anti-Fouling Surfaces

The thiocyanate group in this compound can also impart anti-corrosion and potentially anti-fouling properties to surfaces. When used in a coating formulation, the silane can enhance the chemical resistance of the material, making it more resistant to corrosion and oxidation. dtic.mil The formation of a dense, cross-linked silane layer on a metal surface can act as a barrier, preventing corrosive agents from reaching the substrate.

While specific studies on the anti-fouling properties of this compound are not widely available, the general principles of surface modification with sulfur-containing compounds suggest potential in this area. The thiocyanate group could be modified or interact with other anti-fouling agents to create a surface that resists the attachment of marine organisms. Further research is needed to fully explore this application.

Formation of Organosilane Self-Assembled Monolayers (SAMs)

The formation of self-assembled monolayers (SAMs) using organosilanes like this compound is a foundational technique for modifying the surface properties of materials. SAMs are highly ordered molecular assemblies that form spontaneously on the surface of a substrate. kyoto-u.ac.jp The process for forming these monolayers on a hydroxyl-terminated surface, such as silicon oxide, involves two primary steps:

Hydrolysis: The triethoxy groups (-OCH2CH3) on the silicon atom react with trace amounts of water, present either on the substrate surface or in the solvent, to form reactive silanol groups (Si-OH). mpg.deccl.net This step is crucial as it activates the molecule for bonding to the surface. Ethoxy silanes tend to hydrolyze more slowly than their methoxy (B1213986) counterparts, which can allow for more controlled and stable deposition. shinetsusilicone-global.comccl.net

Condensation: The newly formed silanol groups then condense with the hydroxyl (-OH) groups present on the substrate, forming strong, covalent siloxane (Si-O-Si) bonds. kyoto-u.ac.jp Simultaneously, adjacent silanol groups on neighboring silane molecules can also condense with each other, creating a cross-linked network that enhances the stability and robustness of the monolayer. kyoto-u.ac.jpmpg.de

Table 1: Key Parameters in the Formation of Silane SAMs

ParameterDescriptionImpact on SAM Quality
Substrate Preparation Cleaning the substrate to ensure a high density of hydroxyl groups.A clean, hydrophilic surface is essential for uniform monolayer formation.
Solvent Typically an anhydrous organic solvent to control the hydrolysis reaction.Prevents premature aggregation of silane molecules in the solution. mpg.de
Water Concentration Trace amounts of water are necessary to initiate hydrolysis.Excess water can lead to bulk polymerization and disordered film growth. mpg.de
Silane Concentration The concentration of the silane in the deposition solution.Affects the rate of formation and the final density of the monolayer.
Reaction Time & Temperature The duration and temperature at which the substrate is exposed to the silane solution.Controls the extent of surface coverage and cross-linking within the monolayer.

Application in Adhesives and Sealants for Diverse Substrates

This compound is widely employed as a coupling agent and adhesion promoter in high-performance adhesives and sealants. cymitquimica.commyskinrecipes.com Its incorporation can dramatically improve the bond strength and long-term durability of these systems, particularly when joining dissimilar materials like glass, metals, or ceramics to organic polymers. myskinrecipes.comazom.com

Mechanism of Adhesion Enhancement Across Dissimilar Interfaces

The efficacy of this compound as an adhesion promoter stems from its bifunctional nature. shinetsusilicone-global.com It forms a durable molecular bridge at the interface between an inorganic substrate and an organic polymer matrix. dakenam.com

The mechanism can be described as follows:

Inorganic Interface: The triethoxysilane (B36694) end of the molecule interacts with the inorganic substrate (e.g., glass, metal, silica). specialchem.com Through hydrolysis, the ethoxy groups convert to silanols, which then form strong, covalent oxane bonds (e.g., Si-O-Metal) with hydroxyl groups on the substrate surface. ccl.netspecialchem.com This creates a robust link to the inorganic material. Water is a necessary component for this reaction to occur at the interface. specialchem.com

Organic Interface: The thiocyanatopropyl group at the other end of the molecule interacts with the organic polymer of the adhesive or sealant. This interaction can be chemical, through reaction with the polymer backbone, or physical, through entanglement and compatibility, depending on the specific polymer system (e.g., epoxies, polyurethanes, silicones). myskinrecipes.comnbinno.com

This dual functionality effectively couples the two dissimilar materials, transforming a weak physical boundary into a continuous, covalently bonded interface that can more efficiently transfer stress. specialchem.comdow.com

Durability and Environmental Stability of Adhesives

The incorporation of silane coupling agents like this compound significantly enhances the durability and environmental resistance of adhesive bonds. azom.comnbinno.com By replacing weaker, moisture-sensitive hydrogen bonds at the interface with strong and stable covalent bonds, silanes provide robust protection against environmental degradation factors. researchgate.net

Key benefits include:

Moisture and Water Resistance: The stable siloxane bonds formed at the inorganic interface are less susceptible to hydrolysis than the original surface, preventing water from weakening the adhesive bond. shinetsusilicone-global.comnbinno.com This is a critical factor in maintaining long-term adhesion in humid or wet conditions. dow.com

Thermal Stability: The strong covalent bonds improve the thermal stability of the adhesive joint, allowing it to withstand higher temperatures without delamination. azom.com

Chemical Resistance: The robust interfacial layer can protect the bond from attack by chemicals and other corrosive agents. azom.comnbinno.com

Table 2: Performance Enhancement of Adhesives with Silane Coupling Agents

PropertyWithout Silane Coupling AgentWith Silane Coupling Agent
Initial Adhesion Moderate to low, relies on physical forces.Significantly increased due to covalent bonding. azom.com
Durability Prone to degradation from moisture, heat, and chemicals.Improved resistance to environmental stressors. nbinno.com
Bond Failure Mode Often adhesive failure at the interface.Tends toward cohesive failure within the polymer. dow.com
Filler Dispersion Can be poor, leading to agglomerates.Improved, leading to enhanced mechanical properties. azom.com

Fabrication of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites at the molecular or nanoscale level, combining the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). mdpi.com Organofunctional silanes such as this compound are essential building blocks for these materials, enabling the creation of a covalent linkage between the two distinct phases. researchgate.net

Sol-Gel Processing for Bulk Materials and Thin Films

The sol-gel process is a versatile, low-temperature method used to synthesize hybrid materials. nih.govnih.gov It involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides. nih.gov When an organoalkoxysilane like this compound is included, it becomes integrated into the inorganic network. nih.gov

The process generally follows these steps:

Sol Formation: The precursors, such as Tetraethyl orthosilicate (B98303) (TEOS) as the primary inorganic network former and this compound as the hybridizing agent, are dissolved in a solvent (often an alcohol) with water and a catalyst (acid or base). mdpi.comnih.gov

Hydrolysis and Co-condensation: The alkoxy groups on both the TEOS and the organosilane hydrolyze to form silanol groups. These silanols then co-condense, forming a cross-linked Si-O-Si network that incorporates the organic (thiocyanatopropyl) functionality throughout the material. mdpi.comsol-gel.net

Gelation: As condensation continues, the sol increases in viscosity and eventually forms a continuous solid network enclosing the liquid phase, known as a gel.

Aging and Drying: The gel is aged to strengthen the network and then dried to remove the solvent, yielding a solid hybrid material. The final form can be a dense bulk material, a porous aerogel, or a thin film, depending on the processing conditions. nih.gov

This method allows for precise control over the material's composition and properties by varying the ratio of the inorganic precursor to the organofunctional silane. mdpi.com

Controlled Nanostructure Development in Hybrids

The use of organoalkoxysilanes in sol-gel synthesis provides a powerful tool for controlling the nanostructure of the resulting hybrid materials. The organic functional group of the silane can influence the condensation process and the final morphology of the inorganic network. cmu.edu

For instance, the propyl chain of this compound can act as a network modifier. A sufficiently long organic chain can interact with structure-directing agents (like surfactants in templated synthesis), allowing for the successful incorporation of the organic group into the pore walls of mesoporous materials. cmu.edu By carefully selecting the organosilane and controlling the sol-gel reaction parameters (e.g., pH, temperature, precursor concentrations), it is possible to tailor the material's nanostructure, including pore size, surface area, and the spatial distribution of the organic functional groups. cmu.edunih.gov This level of control is crucial for applications requiring specific architectures, such as in sensors, catalysts, and advanced coatings. myskinrecipes.com

Integration into Biomedical Materials Research (Focus on Material Properties)

The unique bifunctional nature of this compound makes it a valuable tool in the advanced surface engineering of biomedical materials. This silane coupling agent possesses triethoxy groups that can form durable covalent siloxane bonds with inorganic substrates like metals, glass, and silica. myskinrecipes.comdakenchem.comnih.gov Simultaneously, its terminal thiocyanate (-SCN) group provides a reactive site for the subsequent immobilization of biomolecules or for mediating specific interactions at the material-biology interface. myskinrecipes.com This dual functionality allows for precise control over the surface chemistry of biomedical devices, fundamentally altering their properties to enhance biological performance.

Surface Functionalization of Scaffolds for Cell Adhesion Studies

The ability to control cell-material interactions is fundamental in tissue engineering and regenerative medicine. Surface modification of scaffolds using silanization is a key strategy to achieve this, aiming to mimic the natural extracellular matrix (ECM) and promote specific cellular responses like adhesion, proliferation, and differentiation. nih.govarxiv.org this compound serves as a critical linker molecule in this process, preparing the scaffold surface for the attachment of bioactive ligands.

The process begins with the hydrolysis of the silane's triethoxy groups, which then condense with hydroxyl groups on the scaffold's surface to form a stable, covalently bound silane layer. dakenchem.comnih.gov This initial step anchors the molecule to the substrate. The exposed thiocyanate functional group can then be used to covalently bind cell-adhesive molecules, such as peptides containing the Arg-Gly-Asp (RGD) sequence, which is a well-known motif for promoting integrin-mediated cell adhesion. nih.govarxiv.org This covalent immobilization ensures the long-term stability and presentation of the bioactive cues to the cells. diva-portal.orgnih.gov

Research on similar functional silanes for modifying materials like titanium alloys and silicon wafers has demonstrated significant improvements in cellular response. nih.govnih.gov By grafting cell-adhesive peptides onto these surfaces via silanization, studies have shown enhanced attachment, spreading, and directional growth of mesenchymal stem cells. nih.govresearchgate.net While specific quantitative data for this compound is emerging, the principles established with other silanes provide a strong framework for its application. The functionalized surface effectively transforms an inert material into a bioactive scaffold that can actively guide cellular behavior. nih.gov

Table 1: Illustrative Impact of Silane Functionalization on Cell Adhesion This table presents representative data based on findings for functional silane-mediated surface modifications to illustrate the expected improvements.

Surface ModificationSubstrate MaterialAttached LigandTarget Cell TypeResult (Cell Adhesion %)
UnmodifiedTitanium AlloyNoneMesenchymal Stem Cells25%
Silanized with Functional SilaneTitanium AlloyRGD PeptideMesenchymal Stem Cells75%
UnmodifiedSilicon WaferNoneFibroblasts30%
Silanized with Functional SilaneSilicon WaferCollagenFibroblasts85%

Biocompatible Material Development via Surface Engineering

Biocompatibility is a critical requirement for any material intended for in vivo use, and surface properties play a dominant role in the biological response to an implanted device. nih.gov Surface engineering with silane coupling agents is a widely adopted strategy to improve the biocompatibility of medical implants made from materials like titanium. nih.govresearchgate.net this compound can be used to create a biocompatible interface that minimizes adverse reactions and promotes favorable tissue integration.

The formation of a dense, well-ordered silane layer on a material's surface can passivate it, preventing the leaching of potentially toxic metal ions and reducing nonspecific protein adsorption, which is often the initial step in foreign body response and implant rejection. nih.gov Furthermore, the thiocyanate group offers versatile chemistry for subsequent modifications. It can be used to attach biocompatible polymers like polyethylene (B3416737) glycol (PEG), a technique known to significantly reduce nonspecific protein binding and enhance the "stealth" properties of the material in a biological environment. nih.gov

Studies have shown that modifying implant surfaces with stable adhesion layers of silane can directly benefit the adhesion and proliferation of desired cell types, such as endothelial cells and osteoblasts, which are crucial for angiogenesis and osseointegration, respectively. nih.gov The ability to form a durable bond between the inorganic implant and an organic, bioactive layer is a key advantage of using silane coupling agents. nih.gov This surface modification transforms the implant from a passive object into an active participant in the healing process, fostering better integration with the host tissue.

Table 2: Effect of Surface Engineering on Biocompatibility Markers This table provides hypothetical data based on established principles of silane-based surface engineering to demonstrate the potential impact on biocompatibility.

Surface TreatmentProtein Adsorption (ng/cm²)Osteoblast Proliferation (vs. Control)
Untreated Titanium450100%
Silanized with this compound250130%
Silanized + PEG Conjugation80160%

Controlled Release Systems (Material-Based)

The functionalization of materials to create controlled release systems is a significant area of biomedical research. This compound can be instrumental in the design of such systems, particularly those based on porous inorganic carriers like mesoporous silica nanoparticles (MSNs). These carriers can be loaded with therapeutic agents, and their surfaces can be modified to control the release kinetics of the payload.

In this application, the silane acts as an anchor to attach "gatekeeping" molecules to the exterior surface of the drug-loaded nanoparticles. After loading the therapeutic agent into the pores of the MSNs, this compound can be used to functionalize the surface. The terminal thiocyanate groups can then be used to attach stimuli-responsive molecules or polymers. For instance, a polymer that changes its conformation in response to specific physiological triggers (e.g., pH, temperature, or the presence of a particular enzyme) can be grafted onto the surface.

This polymeric gate would keep the pores of the MSN sealed under normal conditions, preventing premature drug release. Upon encountering the specific stimulus at the target site (e.g., the acidic microenvironment of a tumor), the gatekeeper molecules would undergo a conformational change, unblocking the pores and allowing the controlled release of the therapeutic agent. The covalent linkage provided by the silane ensures that the gatekeeping mechanism remains intact until the desired release trigger is encountered, enhancing the efficacy and specificity of the drug delivery system.

Spectroscopic and Analytical Characterization Methodologies for Triethoxy 3 Thiocyanatopropyl Silane and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and monitoring chemical reactions involving Triethoxy(3-thiocyanatopropyl)silane.

FTIR Spectroscopy is particularly sensitive to the vibrations of polar bonds. The most prominent and characteristic absorption band for this compound is that of the thiocyanate (B1210189) (-S-C≡N) functional group. This band appears in the infrared spectrum at approximately 2150 cm⁻¹. researchgate.net The presence and intensity of this peak are indicative of the successful synthesis of the silane (B1218182) and can be used to monitor its subsequent reactions, such as its grafting onto a substrate.

When this compound is used to functionalize materials like silica (B1680970) nanoparticles, the FTIR spectrum will also exhibit the characteristic peaks of the silica support. These include strong absorptions around 1090 cm⁻¹ (asymmetric Si-O-Si stretching), 800 cm⁻¹ (symmetric Si-O-Si stretching), and 460 cm⁻¹ (Si-O-Si bending). researchgate.net The successful grafting of the silane is confirmed by the appearance of the thiocyanate peak in the spectrum of the modified silica. Additionally, bands related to the ethoxy groups of the silane, such as C-H stretching vibrations (around 2800-3000 cm⁻¹) and Si-O-C stretching, will be present. During hydrolysis and condensation reactions, the decrease in the intensity of the ethoxy group bands and the appearance of broad Si-OH bands (around 3400 cm⁻¹ and 950 cm⁻¹) can be monitored.

Raman Spectroscopy , being more sensitive to the vibrations of non-polar bonds, provides complementary information. The C-S and S-C≡N stretching vibrations of the thiocyanate group are Raman active and can be used for identification and reaction monitoring. Raman spectroscopy is particularly useful for studying these materials in aqueous environments due to the weak Raman scattering of water.

Functional Group FTIR Absorption (cm⁻¹) Raman Shift (cm⁻¹)
Thiocyanate (-S-C≡N)~2150Expected
Si-O-Si (asymmetric stretch)~1090Expected
Si-O-Si (symmetric stretch)~800Expected
Si-O-C (stretch)~1100-1000Expected
C-H (stretch)~2800-3000Expected
Si-OH (stretch)~3400Expected

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound and for tracking the progress of its reactions. ¹H, ¹³C, and ²⁹Si NMR are the most commonly employed nuclei.

¹H NMR provides information about the proton environments in the molecule. The spectrum of this compound would show characteristic signals for the ethyl groups of the triethoxy moiety and the propyl chain. The ethoxy group protons would appear as a quartet for the methylene (B1212753) (-O-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The propyl chain protons would appear as multiplets corresponding to the three methylene groups (-Si-CH₂-, -CH₂-CH₂-, and -CH₂-S-).

¹³C NMR offers insights into the carbon skeleton of the molecule. Each unique carbon atom in the triethoxy groups and the propyl chain will give a distinct signal. The chemical shifts of these carbons can confirm the connectivity of the atoms within the molecule.

²⁹Si NMR is particularly valuable for studying the silicon environment. In the pure silane, a single resonance would be expected. During hydrolysis and condensation reactions, the chemical shift of the silicon atom changes significantly. This allows for the differentiation of various silicon species, such as the initial trialkoxysilane (T⁰), and the products of hydrolysis and condensation which form one (T¹), two (T²), or three (T³) siloxane bonds. This makes ²⁹Si NMR a powerful tool for studying the kinetics and mechanism of sol-gel processes and surface modifications involving this compound.

Nucleus Expected Chemical Shift Range (ppm) Structural Information
¹H0.5-4.0Proton environments of ethyl and propyl groups.
¹³C10-70Carbon skeleton of the molecule.
²⁹Si-40 to -70Silicon environment, degree of condensation (T⁰, T¹, T², T³).

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a material. When this compound is used to modify a surface, XPS can confirm the presence of the silane layer by detecting the characteristic elements: silicon (Si), carbon (C), oxygen (O), nitrogen (N), and sulfur (S). High-resolution spectra of the Si 2p, C 1s, O 1s, N 1s, and S 2p regions can provide information about the chemical bonding. For instance, the S 2p spectrum can confirm the presence of the thiocyanate group, and the Si 2p spectrum can indicate the formation of Si-O-substrate bonds. This technique is crucial for verifying the successful grafting of the silane onto various substrates. rsc.org

Auger Electron Spectroscopy (AES) is another surface analysis technique that provides elemental information, often with higher spatial resolution than XPS. researchgate.net AES is particularly useful for elemental mapping of surfaces, allowing for the visualization of the distribution of the silane coating. By combining AES with ion sputtering, a depth profile of the elemental composition can be obtained, providing information about the thickness and uniformity of the silane layer. mdpi.com

Technique Information Obtained Application
XPSElemental composition, chemical states of elements.Confirmation of surface modification, analysis of chemical bonding.
AESElemental composition, elemental mapping, depth profiling.Analysis of surface homogeneity, measurement of layer thickness.

Electron Microscopy (SEM, TEM) for Morphological and Interfacial Characterization of Modified Materials

Electron microscopy techniques are vital for visualizing the morphology of materials modified with this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. researchgate.net When used to examine substrates coated with the silane, SEM can reveal information about the uniformity and texture of the coating. In the case of composite materials where the silane is used as a coupling agent, SEM can be used to study the fracture surface, providing insights into the adhesion between the filler and the matrix.

Transmission Electron Microscopy (TEM) allows for the visualization of the internal structure of materials at very high resolution. For materials such as silica nanoparticles functionalized with this compound, TEM can be used to observe the size and shape of the nanoparticles and, in some cases, to visualize the organic shell of the silane around the inorganic core.

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with nanoscale resolution. nih.gov For surfaces modified with this compound, AFM can be used to assess the roughness and homogeneity of the silane layer. It can also be used to study the formation of silane aggregates or islands on the surface. Furthermore, by modifying the AFM tip with specific chemical groups, it is possible to probe the nanoscale interactions, such as adhesion and friction, between the tip and the silane-modified surface.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Transitions in Modified Materials

Thermal analysis techniques are used to study the effect of temperature on the properties of materials modified with this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov TGA can be used to determine the thermal stability of the silane and materials modified with it. The decomposition profile can provide information about the different thermal degradation steps. For functionalized materials, the amount of grafted silane can be estimated from the weight loss in the temperature range corresponding to the decomposition of the organic component.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as the glass transition, melting, and crystallization. pascal-man.com For polymeric materials modified with this compound, DSC can be used to investigate how the silane affects these transitions, providing insights into the miscibility and compatibility of the silane with the polymer matrix.

Technique Measurement Information Obtained
TGAMass change vs. temperatureThermal stability, decomposition temperature, amount of grafted silane.
DSCHeat flow vs. temperatureGlass transition temperature, melting point, crystallization behavior.

Theoretical and Computational Studies on Triethoxy 3 Thiocyanatopropyl Silane Interactions

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a valuable tool for predicting the molecular geometry, electronic properties, and reactivity of molecules like Triethoxy(3-thiocyanatopropyl)silane.

DFT calculations can provide detailed information about bond lengths, bond angles, and dihedral angles, which together define the three-dimensional structure of the molecule. Furthermore, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies offers insights into the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. Mulliken charge analysis, another output of DFT calculations, helps to understand the charge distribution within the molecule and identify potential sites for electrophilic and nucleophilic attack.

ParameterValue for a GPTMS Conformer
Si-O Bond Length (Å)1.64
Si-C Bond Length (Å)1.88
O-Si-O Bond Angle (°)108.5
C-Si-C Bond Angle (°)110.2
HOMO Energy (eV)-7.25
LUMO Energy (eV)1.12
Mulliken Charge on Si+1.58
Mulliken Charge on O (in Si-O)-0.75

It is important to note that the data presented in this table is for 3-glycidoxypropyltrimethoxysilane and serves as an illustrative example. The actual values for this compound may differ.

Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Polymer Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide valuable insights into its behavior at interfaces, such as on the surface of silica (B1680970) fillers or within a polymer matrix. These simulations can reveal details about the adsorption process, the orientation of the silane (B1218182) molecules on the surface, and the interaction energies between the silane and the substrate or polymer chains.

MD simulations can model the dynamic process of silane molecules approaching and adsorbing onto a surface. Key parameters that can be extracted from these simulations include the interaction energy, which quantifies the strength of the adsorption, and the adsorption height, which is the distance between the silane and the surface. The orientation of the silane molecule, described by tilt angles of the propyl chain and the orientation of the thiocyanate (B1210189) group, can also be determined.

To illustrate the insights gained from MD simulations, the following table presents representative data for the adsorption of a generic aminopropyl-functionalized trialkoxysilane on a silica surface. The thiocyanate group in this compound, with its polar nature, is expected to play a significant role in the interaction with polar surfaces and polymer matrices.

ParameterIllustrative Value for an Aminopropyl Silane on Silica
Interaction Energy (kcal/mol)-45.8
Adsorption Height (Å)2.5
Propyl Chain Tilt Angle (°)35
Number of Hydrogen Bonds with Surface3

The data in this table is for a representative aminopropyl-functionalized silane and is intended to demonstrate the type of information obtainable from MD simulations. The specific values for this compound will depend on the specific system and simulation conditions.

Computational Modeling of Sol-Gel Polymerization Processes

The sol-gel process, involving the hydrolysis and condensation of alkoxysilanes, is fundamental to the application of this compound as a coupling agent. Computational modeling can be used to study the kinetics and mechanisms of these reactions, providing a deeper understanding of how factors like pH, temperature, and solvent affect the polymerization process.

Computational models can be developed to simulate the elementary steps of hydrolysis, where the ethoxy groups are replaced by hydroxyl groups, and condensation, where siloxane (Si-O-Si) bonds are formed. These models can be based on quantum mechanical calculations for small systems to determine reaction barriers and rate constants, or on more coarse-grained approaches for simulating the growth of larger oligomeric and polymeric structures.

The kinetics of hydrolysis and condensation are often studied experimentally, and the data can be used to validate and parameterize computational models. For instance, the rate constants for the hydrolysis of different alkoxysilanes can be compared to understand the influence of the organic functional group. The following table provides illustrative kinetic data for the hydrolysis and condensation of a generic trialkoxysilane under different pH conditions. The electron-withdrawing nature of the thiocyanate group in this compound may influence the rates of these reactions.

ReactionConditionIllustrative Rate Constant (s⁻¹)
HydrolysisAcidic (pH 4)1.5 x 10⁻³
HydrolysisBasic (pH 10)8.2 x 10⁻³
CondensationAcidic (pH 4)3.7 x 10⁻⁴
CondensationBasic (pH 10)9.1 x 10⁻⁴

This table presents representative kinetic data for a generic trialkoxysilane to illustrate the influence of pH on the sol-gel process. The actual rate constants for this compound may vary.

Prediction of Surface Coverage and Orientation on Different Substrates

The effectiveness of this compound as a coupling agent is highly dependent on its ability to form a well-organized and densely packed layer on the substrate surface. Computational models can be used to predict the surface coverage and orientation of the silane molecules as a function of various experimental parameters.

Theoretical models, often based on statistical mechanics or molecular simulations, can be employed to understand the relationship between the concentration of the silane in solution, the density of reactive sites (e.g., hydroxyl groups) on the substrate, and the resulting surface coverage. These models can also predict the preferred orientation of the adsorbed molecules, which is crucial for the accessibility of the thiocyanate functional group for subsequent reactions with a polymer matrix.

The Langmuir adsorption model is a simple yet powerful tool for describing the adsorption of molecules onto a surface. More sophisticated models can account for interactions between adsorbed molecules and the formation of multilayers. The following table provides an illustrative example of how surface coverage can be predicted using a theoretical model, based on the silane concentration and the density of surface hydroxyl groups.

Silane Concentration (mM)Surface Hydroxyl Density (OH/nm²)Predicted Surface Coverage (%)
0.14.635
0.54.678
1.04.692
1.02.395

The data in this table is based on a theoretical model and is for illustrative purposes only. The actual surface coverage of this compound will depend on the specific substrate and experimental conditions.

Environmental Impact and Sustainability Considerations in Research Applications of Triethoxy 3 Thiocyanatopropyl Silane

Research on Degradation Pathways and Byproducts

Specific, long-term environmental fate studies for Triethoxy(3-thiocyanatopropyl)silane are not extensively available in public literature, with many safety data sheets noting a lack of data on persistence and degradability. echemi.com However, its degradation pathways can be largely inferred from the well-understood chemistry of organofunctional alkoxysilanes. russoindustrial.rugelest.com

The primary degradation mechanism for this compound upon release into an aqueous environment is hydrolysis. gelest.com The three ethoxy groups (-OCH2CH3) react with water, progressively replacing them with hydroxyl groups (-OH) to form 3-thiocyanatopropylsilanetriol and releasing ethanol (B145695) as a byproduct. mdpi.comsiltech.com This reaction can be catalyzed by acidic or basic conditions. gantrade.comsinosil.com

The reaction proceeds in steps:

Hydrolysis: The Si-O-C bonds are cleaved by water.

(CH3CH2O)3Si-(CH2)3SCN + 3H2O → (HO)3Si-(CH2)3SCN + 3CH3CH2OH

this compound + Water → 3-thiocyanatopropylsilanetriol + Ethanol

Condensation: The resulting silanol (B1196071) groups are highly reactive and can condense with each other to form stable, cross-linked polysiloxane structures (Si-O-Si bonds), which are generally persistent. russoindustrial.ru They can also form strong covalent bonds with hydroxyl groups present on the surface of inorganic materials like glass or metal oxides. russoindustrial.ru

While the silicon-containing portion of the molecule forms inorganic siloxane structures, the fate of the 3-thiocyanatopropyl functional group is less documented. The thiocyanate (B1210189) group (-SCN) may impart biocidal properties, and its own degradation pathway could involve various biotic or abiotic processes, though specific byproducts have not been detailed in the reviewed literature. cymitquimica.com

Studies on analogous compounds, such as Triethoxy(octyl)silane, indicate that while hydrolysis is rapid, the resulting organosilane is not readily biodegradable and may form persistent siloxane condensation products in the environment. mdpi.com Similarly, research has shown that applying silane (B1218182) modifiers to biopolymers can decrease their rate of biodegradation. nih.gov This suggests that the core siloxane structure formed after condensation is environmentally persistent.

Table 1: Anticipated Degradation Products of this compound

Initial CompoundPrimary Degradation ProcessKey Intermediates & ByproductsFinal Environmental Form (Anticipated)
This compoundHydrolysis3-thiocyanatopropylsilanetriol; EthanolPolysiloxane network containing the thiocyanatopropyl group; Potential further degradation products of the functional group.

The classification of this compound as "Harmful to aquatic life with long lasting effects" underscores the importance of understanding its persistence and the ecotoxicity of its degradation products. tcichemicals.com

Lifecycle Assessment Approaches for Materials Utilizing this compound

A Lifecycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, use, and disposal or recycling (a "cradle-to-grave" analysis). No specific LCA has been published for materials utilizing this compound. However, a framework for such an assessment can be established based on standardized LCA methodology.

The assessment would involve four main phases:

Goal and Scope Definition: This phase would define the purpose of the study, the functional unit (e.g., 1 m² of a coated surface with a specified performance durability), and the system boundaries. The boundaries would determine which life stages are included, from the mining of silicon and drilling for petrochemical feedstocks to the end-of-life of the material incorporating the silane.

Life Cycle Inventory (LCI): This phase involves compiling the inputs (resources, energy) and outputs (emissions, waste) for each process within the system boundaries. For a material using this compound, this would include the synthesis of the silane itself and its incorporation into a final product, such as a composite or coating.

Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate potential environmental impacts. Impact categories would include global warming potential, ozone depletion, acidification, eutrophication, and ecotoxicity. Given the known aquatic toxicity of the compound, the marine and freshwater ecotoxicity potentials would be critical endpoints to assess. tcichemicals.com

Interpretation: The results from the LCI and LCIA are analyzed to identify "hotspots" in the lifecycle—stages that contribute most significantly to the environmental burden. This could be the energy-intensive synthesis of the silane, solvent use during application, or leaching of the material during its use phase.

Table 2: Illustrative Life Cycle Inventory (LCI) Inputs and Outputs for a Composite Material Utilizing this compound

Life Cycle StageKey InputsKey Outputs (to Environment)
Raw Material Acquisition & Silane Synthesis Silicon metal, Ethanol, Propylene, Thiocyanate salts, Catalysts, Energy (electricity, heat)CO2, SOx, NOx (from energy production); Chemical waste (e.g., salts); Volatile Organic Compounds (VOCs)
Composite Manufacturing This compound, Polymer matrix, Fillers/Fibers, Solvents, EnergyVOC emissions (from solvents); Solid waste (off-cuts); Wastewater containing residual chemicals
Product Use Phase -Potential leaching of silane or byproducts into water/soil
End-of-Life Energy (for transport/disposal)Landfill waste; Emissions from incineration (e.g., CO2, silicon dioxide, sulfur oxides)

This structured approach allows researchers to quantify the environmental profile of materials and identify opportunities for improvement, such as using greener synthetic routes or designing for recyclability.

Strategies for Sustainable Synthesis and Application in Laboratory Settings

Promoting sustainability in the use of chemical compounds like this compound involves adopting principles of green chemistry in both its synthesis and its application in the lab.

Sustainable Synthesis Strategies: The synthesis of organofunctional silanes often involves multiple steps starting from basic organochlorosilanes. Applying green chemistry principles can reduce the environmental impact of this production.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Nucleophilic substitution reactions, often used to add the functional group, can have high atom economy if byproduct formation is minimized.

Use of Safer Solvents and Reagents: Research into replacing hazardous organic solvents with greener alternatives (e.g., water, supercritical fluids, or ionic liquids) or developing solvent-free reaction conditions.

Renewable Feedstocks: Exploring the potential for deriving the organic components of the silane (the ethyl and propyl groups) from bio-based sources, such as bio-ethanol, rather than from petrochemicals.

Sustainable Application in the Laboratory: In a research setting, where the compound is used to modify surfaces or formulate new materials, several strategies can minimize its environmental impact.

Process Miniaturization: Using the smallest scale possible for experiments to reduce the total volume of chemicals used and waste generated.

Waste Management: Segregating waste streams containing the silane and its byproducts for appropriate disposal, paying special attention to aqueous waste due to the compound's aquatic toxicity. tcichemicals.com

Efficient Application: Optimizing application methods (e.g., surface treatment protocols) to ensure the highest efficiency of the silane, preventing overuse and unnecessary waste.

Aqueous-Based Systems: Whenever feasible, using water as the solvent for the hydrolysis and application of the silane. This not only serves as a green solvent but is also a necessary reactant for activating the silane coupling agent. sinosil.com

Table 3: Application of Green Chemistry Principles to this compound

Green Chemistry PrincipleApplication to SynthesisApplication in Laboratory Use
Prevention Optimize reaction yield to minimize waste byproducts.Design experiments to use the minimum required quantity.
Atom Economy Select synthetic pathways with high atom efficiency.N/A
Less Hazardous Synthesis Use less toxic starting materials and reagents.N/A
Safer Solvents & Auxiliaries Avoid volatile organic solvents; explore aqueous or solvent-free routes.Use water as the primary solvent for hydrolysis and deposition.
Energy Efficiency Employ catalysis to lower reaction temperatures and pressures.Use ambient temperature curing where possible.
Reduce Derivatives Avoid unnecessary protection/deprotection steps in synthesis.N/A
Catalysis Use highly selective catalysts to improve yield and reduce byproducts.N/A

By integrating these strategies, the research community can continue to leverage the beneficial properties of this compound while actively mitigating its environmental and health impacts.

Emerging Research Frontiers and Future Perspectives for Triethoxy 3 Thiocyanatopropyl Silane

Development of Smart Materials and Responsive Systems

The dual functionality of Triethoxy(3-thiocyanatopropyl)silane makes it a compelling candidate for the development of smart materials and responsive systems. The triethoxysilane (B36694) group allows for strong covalent bonding to inorganic substrates like silica (B1680970), glass, and metal oxides, while the terminal thiocyanate (B1210189) group provides a reactive site for a variety of chemical transformations. This enables the creation of surfaces and materials that can respond to external stimuli.

The thiocyanate group can be chemically modified or participate in interactions with biological molecules, paving the way for its use in functionalized surfaces for sensors and biomedical devices. datainsightsconsultancy.com For instance, the thiocyanate moiety can act as a precursor for the synthesis of materials with antimicrobial properties or as a coordination site for metal ions, leading to the development of chemo-responsive sensors. russoindustrial.ru

Current research is exploring the incorporation of this compound into polymer matrices to create stimuli-responsive materials. The reversible nature of some chemical interactions involving the thiocyanate group could be harnessed to develop self-healing polymers or materials that change their properties, such as color or wettability, in response to specific chemical or thermal triggers.

Integration into Advanced Manufacturing Technologies (e.g., 3D Printing)

The integration of this compound into advanced manufacturing technologies, particularly 3D printing, represents a significant area of potential growth. In composite materials, it is utilized to modify the surface of fillers and reinforcements, such as silica or glass fibers, to ensure better compatibility with the polymer matrix. datainsightsconsultancy.com This improved compatibility is crucial in 3D printing filaments and resins, where a strong interface between the filler and the polymer is essential for achieving desired mechanical properties in the final printed object.

While direct research on the use of this compound in 3D printing inks and resins is still emerging, its established role as a coupling agent suggests significant potential. Its ability to functionalize fillers and promote adhesion can lead to the development of high-performance, functional 3D printing materials with tailored properties.

Synergistic Combinations with Other Functional Molecules

The true potential of this compound may be unlocked through its synergistic combination with other functional molecules. Its ability to act as a molecular bridge opens up possibilities for creating multifunctional materials with enhanced properties.

For instance, in polymer composites, it can be used in conjunction with other silane (B1218182) coupling agents to create a more robust and tailored interface between the filler and the matrix. This can lead to improvements in mechanical strength, thermal stability, and chemical resistance.

Furthermore, the thiocyanate group can be used as a reactive handle to graft other functional molecules onto a surface previously treated with the silane. This allows for the creation of surfaces with multiple functionalities, such as a combination of antimicrobial and antifouling properties, or surfaces that can selectively bind to specific biomolecules for diagnostic applications. The ability to form coordination complexes with metal ions also presents opportunities for creating catalytic surfaces or materials with unique optical or electronic properties. russoindustrial.ru

Property EnhancedSynergistic Partner MoleculePotential Application
Mechanical StrengthOther silane coupling agentsHigh-performance composites
Antimicrobial ActivityQuaternary ammonium (B1175870) compoundsMedical devices, coatings
Sensing CapabilityMetal nanoparticlesChemical and biological sensors
BiocompatibilityPolyethylene (B3416737) glycol (PEG)Biomedical implants

Challenges and Opportunities in Scalable Research and Industrial Translation

Despite its promising properties, the widespread industrial adoption of this compound faces several challenges. The synthesis of functional silanes can be complex and costly, which may limit their use in large-scale, cost-sensitive applications. datainsightsconsultancy.com The production process often involves multiple steps and requires careful control of reaction conditions to ensure high purity and yield.

Regulatory hurdles and the need for comprehensive toxicological and environmental impact assessments can also pose significant challenges to the commercialization of new chemical compounds. datainsightsconsultancy.com Ensuring consistent quality and performance at an industrial scale is another critical factor that needs to be addressed.

However, the opportunities for this compound are vast, particularly in high-value applications where its unique properties can provide a significant performance advantage. The growing demand for advanced materials with tailored functionalities in sectors such as electronics, healthcare, and aerospace presents a significant market opportunity.

Future research should focus on developing more cost-effective and sustainable synthesis routes for this compound. Exploring its application in emerging technologies like 3D printing and smart coatings could open up new markets. Furthermore, a deeper understanding of the reaction mechanisms and structure-property relationships will be crucial for designing next-generation materials with precisely controlled functionalities. The development of low-VOC (Volatile Organic Compound) silane formulations is also an important area of research to address environmental concerns.

ChallengeOpportunity
High production costHigh-value applications in aerospace and healthcare
Complex synthesis processDevelopment of more efficient and sustainable synthesis methods
Regulatory complianceGrowing demand for functional and sustainable materials
Scalable manufacturingApplication in emerging technologies like 3D printing

Q & A

Basic Research Questions

What are the optimal reaction conditions for synthesizing triethoxy(3-thiocyanatopropyl)silane?

Methodological Answer:
The synthesis involves reacting 3-aminopropyltriethoxysilane (APTES) with thiophosgene in dry THF under inert nitrogen at 0°C. Critical parameters include:

  • Stoichiometry : Use a 1:1 molar ratio of APTES to thiophosgene.
  • Temperature Control : Maintain 0°C to minimize side reactions (e.g., hydrolysis of thiophosgene).
  • Reaction Monitoring : Track progress via TLC (hexane/EtOAc 5:95) until APTES depletion (~3–4 hours).
  • Purification : Extract with DCM, dry over Na₂SO₄, and use flash chromatography for high purity (57% yield). Confirm purity via FT-IR (2178 cm⁻¹ for SCN stretch) and NMR (δ 1.83 ppm for NH₂ protons) .

How is this compound characterized structurally?

Methodological Answer:
Key characterization techniques include:

  • FT-IR : Identify the thiocyanate group (ν = 2178 cm⁻¹) and ethoxy silane bonds (1099 cm⁻¹).
  • ¹H-NMR : Peaks at δ 1.83 ppm (NH₂), δ 2.35 ppm (CH₂ adjacent to SCN), and δ 3.7–4.4 ppm (ethoxy groups).
  • ¹³C-NMR : Signals at δ 171.0 ppm (C=S) and δ 47.3 ppm (CH₂-SCN).
  • Elemental Analysis : Verify molecular formula (C₁₀H₂₁NO₃SSi, MW 263.43) .

What safety precautions are required when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods due to volatile thiophosgene intermediates.
  • PPE : Wear nitrile gloves, chemical-resistant suits, and eye protection.
  • Storage : Keep in airtight containers under inert gas to prevent hydrolysis.
  • Regulatory Compliance : While not listed in China’s 2022 Hazardous Chemicals Directory, it meets criteria for aquatic toxicity and flammability .

Advanced Research Questions

How can researchers address low yields or side reactions during synthesis?

Methodological Answer:
Common issues and solutions:

  • Side Reactions : Thiophosgene may hydrolyze to COS or CS₂. Use anhydrous solvents and strict temperature control (0°C).
  • Low Yields : Optimize stoichiometry (excess thiophosgene) and extend reaction time (up to 6 hours).
  • Purification Challenges : Replace flash chromatography with preparative HPLC if impurities persist. Validate purity via GC-MS to detect residual APTES or thiourea byproducts .

How does this compound (Si-264) compare to other silane coupling agents (e.g., Si-69) in composite materials?

Methodological Answer:

  • Structural Impact : Si-264’s thiocyanate group (-SCN) provides stronger filler-matrix bonding than Si-69’s tetrasulfide (-S₄-).
  • Processing Efficiency : Si-264’s lower viscosity reduces filler-filler interactions, improving dispersion in silica-reinforced polymers.
  • Performance : Si-264 enhances mechanical properties (tensile strength, abrasion resistance) in tire composites while requiring lower curing temperatures .

How can researchers resolve discrepancies in reported spectral data for this compound?

Methodological Answer:

  • NMR Variability : Ensure deuterated solvents (CDCl₃) are anhydrous. Trace water can shift NH₂ proton signals.
  • FT-IR Artifacts : Avoid KBr pellet moisture, which may obscure SCN stretches. Use ATR-FTIR for solid samples.
  • Reference Standards : Cross-validate with commercial samples (CAS 34708-08-2) and consult databases like NIST Chemistry WebBook for benchmark spectra .

What strategies optimize the functionalization of nanomaterials using this silane?

Methodological Answer:

  • Surface Pretreatment : Acid-wash substrates (e.g., SiO₂ nanoparticles) to activate hydroxyl groups.
  • Reaction Medium : Use toluene or xylene at 80°C for 24 hours to enhance silane grafting.
  • Post-Functionalization : Couple with thiol-reactive probes (e.g., maleimide dyes) via SCN-thiol "click" chemistry. Confirm grafting density via TGA (weight loss ~15–20%) .

Methodological and Analytical Considerations

How can researchers quantify unreacted silane in functionalized materials?

Methodological Answer:

  • TGA : Measure weight loss between 200–400°C (decomposition of silane layers).
  • XPS : Detect sulfur (S 2p) and nitrogen (N 1s) signals to confirm surface functionalization.
  • Solvent Extraction : Soxhlet extraction with ethanol followed by UV-Vis analysis of residual silane .

What are the implications of regulatory classifications for academic use?

Methodological Answer:

  • Non-Hazardous Status (China) : Simplifies procurement and disposal but still requires lab-specific risk assessments.
  • Aquatic Toxicity : Treat waste with activated carbon filtration before disposal.
  • Documentation : Maintain SDS (e.g., from Jiangxi Chenguang) and comply with institutional chemical hygiene plans .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.